4-(Tert-butyl)picolinaldehyde

Asymmetric synthesis Stereoselective addition Diastereomeric ratio

4-(Tert-butyl)picolinaldehyde (CAS 67141-22-4) is a substituted heteroaromatic aldehyde consisting of a pyridine ring with a tert-butyl group at the 4-position and a formyl group at the 2-position, with molecular formula C10H13NO and molecular weight 163.22 g/mol. It is commercially available at ≥98% purity and is primarily employed as a versatile building block for the synthesis of N-heterocyclic carbene (NHC) precursors, Schiff base ligands, and biologically active small molecules.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 67141-22-4
Cat. No. B2830676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butyl)picolinaldehyde
CAS67141-22-4
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC=C1)C=O
InChIInChI=1S/C10H13NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-7H,1-3H3
InChIKeyCKNDWLWHZWBDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy 4-(Tert-butyl)picolinaldehyde (CAS 67141-22-4) – Comparative Procurement Guide


4-(Tert-butyl)picolinaldehyde (CAS 67141-22-4) is a substituted heteroaromatic aldehyde consisting of a pyridine ring with a tert-butyl group at the 4-position and a formyl group at the 2-position, with molecular formula C10H13NO and molecular weight 163.22 g/mol [1]. It is commercially available at ≥98% purity and is primarily employed as a versatile building block for the synthesis of N-heterocyclic carbene (NHC) precursors, Schiff base ligands, and biologically active small molecules .

Why 4-(Tert-butyl)picolinaldehyde (CAS 67141-22-4) Cannot Be Substituted with Unsubstituted Picolinaldehyde or Isomers


Generic picolinaldehyde (CAS 1121-60-4) and positional isomers such as 3-(tert-butyl)picolinaldehyde or 5-(tert-butyl)picolinaldehyde are not interchangeable with the 4-(tert-butyl) derivative. The tert-butyl group at the 4-position introduces significant steric bulk that modulates the electrophilicity of the aldehyde group and influences the diastereoselectivity of nucleophilic additions [1]. Kinetic studies demonstrate that the pyridine nitrogen in picolinaldehydes substantially enhances carbonyl electrophilicity relative to benzaldehyde, but the precise positioning of the tert-butyl substituent determines the steric environment around the reactive site and governs outcomes in stereoselective transformations . Without the 4-tert-butyl substitution pattern, synthetic protocols optimized for this scaffold will yield different regioselectivity, diastereomeric ratios, or product profiles [1].

Quantitative Differential Evidence for 4-(Tert-butyl)picolinaldehyde (CAS 67141-22-4)


Stereoselective Transformations: Diastereomeric Ratio Enhancement with 4-Tert-Butyl Substitution

In stereoselective reactions, the presence of a tert-butyl group on the substrate substantially improves diastereomeric ratios compared to phenyl-substituted analogs. Under identical reaction conditions, the tert-butyl-containing substrate achieves an 82:1 isomeric ratio versus 41:1 for the phenyl analog when using TBS protection [1].

Asymmetric synthesis Stereoselective addition Diastereomeric ratio

Schiff Base Formation Yield for Ligand Synthesis

4-(Tert-butyl)picolinaldehyde undergoes condensation with primary amines to form Schiff bases (imines) in yields ranging from 80% to 95% under mild acid-catalyzed conditions . While direct comparative data for unsubstituted picolinaldehyde under identical conditions is not available from the retrieved sources, the 80–95% yield range establishes a benchmark for procurement specifications and serves as a class-level inference for the suitability of the 4-tert-butyl derivative in ligand synthesis applications.

Schiff base Coordination chemistry Imine synthesis

Electrophilicity Enhancement Relative to Benzaldehyde Baseline

Kinetic rate constant determinations demonstrate that the pyridine ring significantly enhances the electrophilicity of the carbonyl carbon in picolinaldehyde derivatives compared to benzaldehyde . The electron-withdrawing nitrogen atom increases the positive charge on the carbonyl carbon, facilitating nucleophilic attack . This property is conserved across picolinaldehydes and represents a class-level advantage over non-heterocyclic aromatic aldehydes.

Reaction kinetics Electrophilicity Structure-activity relationship

Halogenation Reactivity Profile for Downstream Functionalization

Electrophilic substitution on the pyridine ring of 4-(tert-butyl)picolinaldehyde occurs preferentially at the 3- and 5-positions (meta to nitrogen) but requires harsh conditions and typically yields 20–50% of desired products, while halogenation with bromine or chlorine proceeds more readily, providing 50–80% yields . This differential reactivity profile allows chemists to select appropriate functionalization strategies based on target product requirements.

Electrophilic substitution Halogenation Functional group interconversion

Procurement-Driven Application Scenarios for 4-(Tert-butyl)picolinaldehyde (CAS 67141-22-4)


Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands for Asymmetric Catalysis

4-(Tert-butyl)picolinaldehyde serves as a substituted picolinaldehyde component in the three-component coupling reaction with amines and formaldehyde to produce imidazo[1,5-a]pyridinium salts, which are direct precursors to NHC ligands. The reaction proceeds under mild conditions with high yields and allows incorporation of diverse functionality and chiral substituents [1]. The 4-tert-butyl substitution pattern provides steric bulk that modulates ligand geometry and catalyst performance [2].

Preparation of Schiff Base Ligands for Coordination Chemistry and Catalysis

Condensation of 4-(tert-butyl)picolinaldehyde with primary amines yields Schiff base ligands in 80–95% yields . These bidentate N,N-chelation scaffolds coordinate to transition metals including copper and cobalt, forming complexes with applications in oxidation catalysis and materials chemistry [3]. The tert-butyl substituent imparts steric properties that influence metal complex geometry and catalytic selectivity [3].

Synthesis of Biologically Active Small Molecules Targeting Cell Differentiation

4-(Tert-butyl)picolinaldehyde has been identified as a compound that arrests proliferation of undifferentiated cells and induces differentiation to the monocyte lineage, evidencing potential use in anti-cancer research and dermatological applications such as psoriasis [4]. The aldehyde functionality serves as a reactive handle for further derivatization in medicinal chemistry optimization programs [2].

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